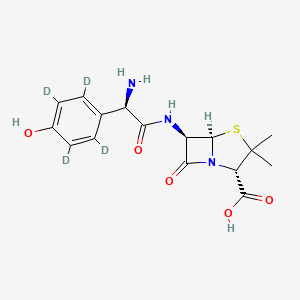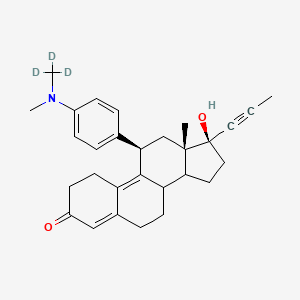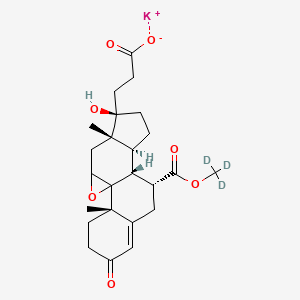
Amoxicillin D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicillin D4 is a deuterated form of amoxicillin, a widely used semisynthetic beta-lactam antibiotic. The deuterium atoms replace hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry for the quantification of amoxicillin. Amoxicillin itself is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amoxicillin D4 involves the incorporation of deuterium atoms into the amoxicillin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as that of amoxicillin, involving the formation of the beta-lactam ring and the attachment of the side chain containing the deuterium-labeled phenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use as an internal standard in analytical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Amoxicillin D4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of penicilloic acid.
Oxidation: Oxidative reactions can occur, especially in the presence of strong oxidizing agents, leading to the formation of various degradation products.
Substitution: The amino group in the side chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various electrophiles can react with the amino group under suitable conditions.
Major Products Formed
Penicilloic Acid: Formed from the hydrolysis of the beta-lactam ring.
Oxidation Products: Various degradation products depending on the oxidizing agent used.
Substituted Amoxicillin Derivatives: Formed from substitution reactions at the amino group.
Wissenschaftliche Forschungsanwendungen
Amoxicillin D4 is primarily used as an internal standard in mass spectrometry for the quantification of amoxicillin in various samples, including biological fluids and pharmaceutical formulations. Its applications extend to:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of amoxicillin in the body.
Bioequivalence Studies: Helps in comparing the bioavailability of different formulations of amoxicillin.
Environmental Analysis: Used in the detection and quantification of amoxicillin residues in environmental samples.
Quality Control: Ensures the accuracy and precision of analytical methods used in the pharmaceutical industry.
Wirkmechanismus
Amoxicillin D4, like amoxicillin, exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell. The deuterium atoms in this compound do not alter its mechanism of action but make it distinguishable in mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amoxicillin: The non-deuterated form with the same antibacterial properties.
Ampicillin: Another beta-lactam antibiotic with a similar structure but different spectrum of activity.
Penicillin G: The original beta-lactam antibiotic with a narrower spectrum of activity.
Uniqueness
Amoxicillin D4 is unique due to the presence of deuterium atoms, which make it an ideal internal standard for analytical purposes. This isotopic labeling allows for precise quantification and differentiation from non-deuterated amoxicillin in complex biological and environmental samples.
Eigenschaften
Molekularformel |
C16H19N3O5S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D |
InChI-Schlüssel |
LSQZJLSUYDQPKJ-XFTRPVPLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H])O)[2H] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Synonyme |
(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d4; AMPC-d4; Amoxycillin-d4; Helvamox-d4; Pasetocin-d4; Penimox-d4; Zamocillin-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1151872.png)

![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)

